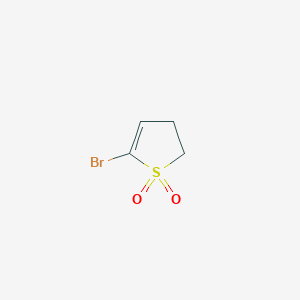

1-Bromo-1,1'-BI(cyclopropane)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

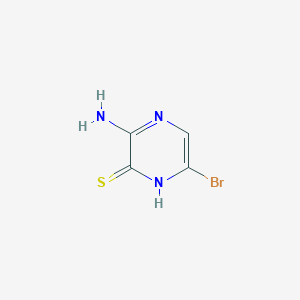

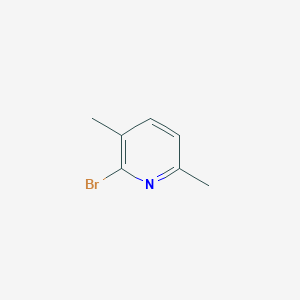

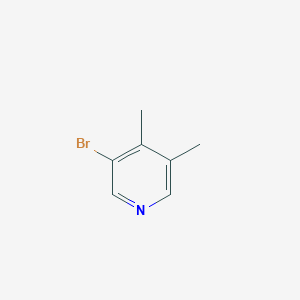

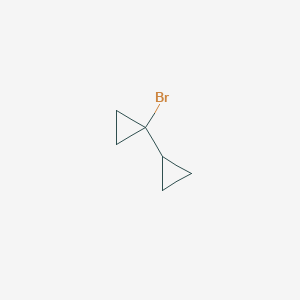

The compound "1-Bromo-1,1'-BI(cyclopropane)" is a chemical species that is part of the cyclopropane family, which is characterized by a three-membered ring structure. Cyclopropanes are known for their high strain energy due to the angle strain in the small ring, which makes them reactive in various chemical transformations. The presence of bromine in the compound suggests potential reactivity in substitution and elimination reactions, as well as in the formation of Grignard reagents or organolithium compounds.

Synthesis Analysis

The synthesis of substituted cyclopropanes can be achieved through a one-pot three-component reaction involving bromomethyl chromenones or quinolinones, aromatic aldehydes, and activated nitriles. This process is diastereoselective and high yielding when performed in an aqueous medium at room temperature . Additionally, 1-bromo-1-cyclopropylcyclopropane can be synthesized from methyl cyclopropanecarboxylate in two steps and can undergo bromine/lithium exchange without rearrangement . Furthermore, a series of bi(cyclopropylidenes) can be prepared through a one-pot reaction involving halogenolithio exchange followed by treatment with CuCl2 at low temperatures .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, such as 1,1-dichloro-2-bromomethyl-cyclopropane, has been investigated using gas-phase electron diffraction. These molecules exist in about equal amounts of two gauche conformers, with no significant evidence for the presence of a syn conformer . The electron diffraction studies provide detailed information on bond lengths and angles, which are crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Cyclopropane derivatives can participate in various chemical reactions. For instance, 1-bromo-2-chlorocyclopropene can be used as a synthon in the synthesis of complex structures like 1H-Cyclopropa[b]phenanthrene through Diels-Alder reactions followed by aromatization . The electrochemical behavior of bromocyclopropanes can be influenced by the presence of adsorbed alkaloids, leading to asymmetric electrochemical synthesis with varying optical yields . Additionally, reactions with nucleophiles can lead to the formation of cyclopropane bis-lactones through mechanisms involving double Michael addition and internal nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The high strain in the three-membered ring makes these compounds highly reactive. The presence of halogen atoms like bromine introduces polarizability and potential sites for nucleophilic attack. The electron diffraction studies provide insights into the conformational composition of these molecules, which is essential for predicting their reactivity patterns . The synthesis methods also highlight the stability of certain intermediates and the conditions required for successful transformations .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- "1-Bromo-1-cyclopropylcyclopropane" serves as a key intermediate for synthesizing various 1-substituted bicyclopropyl derivatives. Through bromine/lithium exchange reactions followed by trapping with different electrophiles, a wide range of derivatives can be obtained. This process also enables the synthesis of 1-aryl-1,1'-bicyclopropyl compounds via Suzuki cross couplings, showcasing the versatility of cyclopropyl derivatives in synthetic organic chemistry (Meijere et al., 2010).

Novel Carbon Skeletons and Derivatives

- Research into halogenated sesquiterpenes from red algae has led to the discovery of compounds with novel carbon skeletons, such as "bromocyclococanol," featuring fused cyclopropane–cyclopentane rings. This highlights the potential of brominated cyclopropane derivatives in discovering new natural products with unique structures (Brito et al., 2002).

Methodological Advances

- The synthesis of novel spiro[cyclopropane-pyrrolizin] derivatives has been achieved via Mg-mediated conjugate addition, demonstrating the utility of brominated cyclopropanes in constructing complex molecular architectures. This method opens new avenues for creating compounds with potential pharmacological activities (Liu et al., 2015).

Applications in Organic Synthesis

- Alkynylation of cyclopropanols with "1-bromo-1-alkynes" has been developed as a method to access synthetically useful alk-4-yn-1-ones. This showcases the role of brominated cyclopropanes in facilitating homoenolate equivalent reactions for C-C bond formation, which is crucial for synthesizing a wide array of organic molecules (Murali et al., 2015).

Electrophilic and Nucleophilic Reactions

- The study of "1-Bromo-2-phenylcyclopropene" and its dimerization process to generate unique cyclic structures emphasizes the reactivity of brominated cyclopropanes under various conditions. Such reactions are fundamental in organic synthesis, providing pathways to diverse molecular frameworks (Lee et al., 2009).

Propiedades

IUPAC Name |

1-bromo-1-cyclopropylcyclopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c7-6(3-4-6)5-1-2-5/h5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKIVBCQJIXISX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555797 |

Source

|

| Record name | 1-Bromo-1,1'-bi(cyclopropane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,1'-BI(cyclopropane) | |

CAS RN |

60629-95-0 |

Source

|

| Record name | 1-Bromo-1,1'-bi(cyclopropane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.